1-(3-Bromophenyl)-4-cyclopropylmethylpiperazine
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Overview
Description
1-(3-Bromophenyl)-4-cyclopropylmethylpiperazine is an organic compound that features a bromophenyl group attached to a piperazine ring, which is further substituted with a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-4-cyclopropylmethylpiperazine typically involves the reaction of 3-bromophenylpiperazine with cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-4-cyclopropylmethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of palladium or copper catalysts.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Bromophenyl)-4-cyclopropylmethylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4-cyclopropylmethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)piperazine: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
4-Cyclopropylmethylpiperazine: Lacks the bromophenyl group, which may result in different interaction profiles with molecular targets.
1-(4-Bromophenyl)-4-cyclopropylmethylpiperazine: The position of the bromine atom on the phenyl ring is different, which can influence its chemical and biological properties.
Uniqueness
1-(3-Bromophenyl)-4-cyclopropylmethylpiperazine is unique due to the presence of both the bromophenyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-bromophenyl)-4-(cyclopropylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2/c15-13-2-1-3-14(10-13)17-8-6-16(7-9-17)11-12-4-5-12/h1-3,10,12H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGFPPBIULZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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